molecular formula C11H9ClN4O B1400572 5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-56-4

5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1400572
M. Wt: 248.67 g/mol
InChI Key: HJIUTHMXULIROE-UHFFFAOYSA-N
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Description

5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile (5-AMPC) is a synthetic molecule developed by researchers in the field of medicinal chemistry. It is a member of the pyrazole family of compounds and is known for its high affinity for various proteins and receptors. 5-AMPC has been studied for its potential applications in scientific research, pharmacology, and drug development.

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile derivatives have been synthesized and investigated for their antimicrobial activity. For example, Puthran et al. (2019) synthesized novel Schiff bases using related compounds, demonstrating notable antimicrobial properties in some derivatives (Puthran et al., 2019).

Crystal and Molecular Structure Analysis

Research has also focused on the crystal and molecular structure of similar pyrazole-carbonitrile compounds. A study by Fathima et al. (2014) provided insights into the structural properties and intermolecular interactions of these compounds (Fathima et al., 2014).

Green Synthetic Methods

The synthesis of pyrazole derivatives, including those related to 5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile, has been explored using green chemistry methods. For instance, Karati et al. (2022) reported a microwave-assisted synthesis approach for such compounds, highlighting its efficiency and environmental benefits (Karati et al., 2022).

Electronic Properties and Fullerene Interaction

A study explored the electronic properties of a fluoropyrazolecarbonitrile derivative, which shares structural similarities with the compound . This research delved into its potential interaction with fullerene molecules and revealed significant findings related to its electronic spectra and antiarthritic properties (Study of the electronic properties, 2022).

One-Pot Synthesis Using Catalysts

The one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been successfully achieved using alumina–silica-supported MnO2 as a recyclable catalyst, as demonstrated by Poonam and Singh (2019). This method is notable for its efficiency and the high yield of the derivatives produced (Poonam & Singh, 2019).

Corrosion Inhibition Performance

Pyrazole derivatives have been studied for their corrosion inhibition properties. For example, Yadav et al. (2016) investigated the performance of pyranopyrazole derivatives for mild steel corrosion inhibition, showcasing the practical applications of such compounds in protecting materials from corrosion (Yadav et al., 2016).

properties

IUPAC Name

5-amino-1-(2-chloro-5-methoxyphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c1-17-8-2-3-9(12)10(4-8)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIUTHMXULIROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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